3-(Aminomethyl)-5-bromopyridin-2-OL

Description

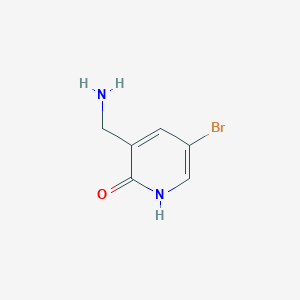

3-(Aminomethyl)-5-bromopyridin-2-OL is a substituted pyridine derivative characterized by an aminomethyl (-CH₂NH₂) group at position 3, a hydroxyl (-OH) group at position 2, and a bromine atom at position 5.

Properties

IUPAC Name |

3-(aminomethyl)-5-bromo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-5-1-4(2-8)6(10)9-3-5/h1,3H,2,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGBXYARSSULKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-bromopyridin-2-OL typically involves multi-step organic reactions. One common method starts with the bromination of 2-hydroxypyridine to introduce the bromine atom at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-bromopyridin-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Formation of 3-(Aminomethyl)-5-bromopyridin-2-one.

Reduction: Formation of 3-(Aminomethyl)-pyridin-2-OL.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

3-(Aminomethyl)-5-bromopyridin-2-OL serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including oxidation and substitution, allowing for the creation of numerous derivatives with potential biological activities.

Synthesis Methods

The synthesis typically involves multi-step organic reactions. A common approach starts with the bromination of 2-hydroxypyridine, followed by nucleophilic substitution to introduce the aminomethyl group. Reaction conditions often utilize solvents like dimethylformamide and catalysts such as palladium complexes to enhance yields.

Biological Research Applications

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound. A study demonstrated that derivatives of pyridine compounds, including this one, exhibited enhanced potency against resistant strains of Staphylococcus aureus and E. coli. Structural modifications to the amino group were found to significantly improve antimicrobial efficacy.

Anticancer Properties

In another investigation, the anticancer potential of this compound was assessed alongside similar pyridine derivatives. The results indicated substantial inhibition of A549 cell proliferation, suggesting that amino-substituted pyridines could be effective in cancer therapy.

Medicinal Chemistry

Therapeutic Applications

The compound is being explored for various therapeutic applications due to its ability to interact with biological macromolecules. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the bromine atom may participate in halogen bonding, influencing biological activity.

Case Study 1: Antimicrobial Efficacy

A focused study evaluated several pyridine derivatives against bacterial strains. The findings revealed that modifications to the amino group increased antimicrobial potency significantly. This highlights the importance of structural optimization in drug design.

Case Study 2: Anticancer Activity

In a comparative study on anticancer properties, compounds similar to this compound were shown to inhibit cell growth effectively. The study reinforced the hypothesis that amino-substituted pyridines are promising candidates for cancer treatment.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-bromopyridin-2-OL involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The aminomethyl group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Structural Comparison with Analogous Pyridine Derivatives

The structural uniqueness of 3-(Aminomethyl)-5-bromopyridin-2-OL becomes evident when compared to related compounds (Table 1). Key analogs include:

Table 1: Structural and Molecular Comparison of Pyridine Derivatives

*Inferred formula; †Calculated based on atomic masses.

Key Observations :

- Halogen Effects: Bromine at position 5 in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogs like 2-Aminopyridin-3-ol. The presence of chlorine in 5-Bromo-2-chloro-pyridin-3-ol further elevates electronegativity and steric demands .

Physicochemical Properties and Reactivity

- Solubility: The hydroxyl group at position 2 enhances water solubility via hydrogen bonding, while the bromine atom may reduce it slightly due to increased hydrophobicity. Comparatively, 3-(Aminomethyl)pyridine, lacking polar groups, is likely less water-soluble .

- Basicity: The aminomethyl group (pKa ~9–10) confers moderate basicity, similar to benzylamine. In contrast, 2-Aminopyridin-3-ol, with a primary amino group, may exhibit weaker basicity due to resonance stabilization of the lone pair .

- Reactivity : Bromine at position 5 makes the compound susceptible to nucleophilic aromatic substitution, a reactivity shared with 5-Bromo-2-chloro-pyridin-3-ol .

Key Takeaways :

- The aminomethyl group correlates with higher dermal toxicity (e.g., 3-(Aminomethyl)pyridine ).

Biological Activity

3-(Aminomethyl)-5-bromopyridin-2-OL is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a bromine substituent and an aminomethyl group. The presence of these functional groups contributes to its reactivity and interaction with biological targets. The compound's molecular formula is CHBrNO, with a molecular weight of approximately 219.06 g/mol.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various pyridine derivatives, this compound demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable or superior to standard antimicrobial agents like norfloxacin and fluconazole .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison Agent | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Norfloxacin | 64 |

| Escherichia coli | 16 | Fluconazole | 32 |

| Pseudomonas aeruginosa | 64 | Gentamicin | 32 |

2. Anticancer Properties

In vitro studies have shown that this compound exhibits anticancer activity against various cancer cell lines. The compound was effective in inhibiting cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry assays .

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC (µM) | Treatment Duration (h) |

|---|---|---|

| MCF-7 | 15 | 48 |

| A549 | 20 | 48 |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The aminomethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the bromine atom may enhance the lipophilicity of the compound, facilitating membrane penetration and interaction with intracellular targets.

Case Studies

Several studies have explored the pharmacological applications of this compound:

- Antimicrobial Efficacy Study : A study conducted by Judge et al. synthesized various pyridine derivatives, including this compound, and tested their antimicrobial activities against clinical isolates. Results indicated that this compound had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

- Cancer Cell Proliferation Inhibition : In a recent investigation published in the Journal of Medicinal Chemistry, researchers reported that treatment with this compound led to significant reductions in cell viability in MCF-7 cells, with associated increases in apoptotic markers such as cleaved caspase-3 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.